4-[(6-Fluoropyridin-3-yl)methyl]morpholine
Overview
Description
4-[(6-Fluoropyridin-3-yl)methyl]morpholine is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Chemistry
- Chiral Alkoxymethyl Morpholine Analogs as Dopamine Receptor Antagonists: A series of chiral alkoxymethyl morpholine analogs, including compounds related to 4-[(6-Fluoropyridin-3-yl)methyl]morpholine, have been synthesized and identified as potent and selective dopamine D4 receptor antagonists. These compounds have shown selectivity against other dopamine receptors and are significant in the study of dopamine-mediated neurological processes (Witt et al., 2016).
Biological Activities and Medical Applications
- Neurokinin-1 Receptor Antagonists: Morpholine derivatives have been studied for their roles as neurokinin-1 receptor antagonists, showing potential for clinical administration in emesis and depression treatments. This application is significant due to the high solubility and oral activity of these compounds (Harrison et al., 2001).
- Xanthine Oxidase Inhibitors and Anti-inflammatory Agents: Certain morpholine derivatives, such as 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones, have been evaluated for their inhibitory activity against xanthine oxidase and their anti-inflammatory response, highlighting their potential use in treating gout and other inflammatory conditions (Šmelcerović et al., 2013).
Pharmacology and Drug Design
- Potent M1 Selective Muscarinic Agonists: Morpholine compounds are useful in synthesizing potent antimicrobials, demonstrating their relevance in drug design, particularly for neurological and psychiatric treatments (Kumar et al., 2007).
- Inhibitors of the PI3K-AKT-mTOR Pathway: Morpholine-based compounds, including those similar to this compound, have been identified as potent inhibitors of the PI3K-AKT-mTOR pathway, crucial in cancer therapy and the treatment of other proliferative diseases (Hobbs et al., 2019).
Mechanism of Action
Target of Action
This compound is a fluorinated pyridine derivative, and fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties . .
Mode of Action
As a fluoropyridine derivative, it may interact with its targets through the strong electron-withdrawing substituent in the aromatic ring
Biochemical Pathways
Fluoropyridines are known to have unique properties due to the presence of fluorine atoms, which can lead to various biological applications . .
Result of Action
As a fluoropyridine derivative, it may exhibit unique physical, chemical, and biological properties . .
Properties
IUPAC Name |
4-[(6-fluoropyridin-3-yl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHAJNKNHJOZIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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